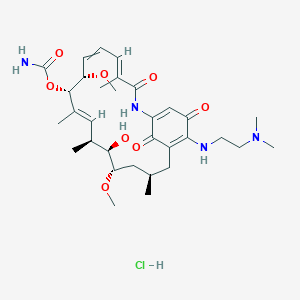
17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic. This compound is known for its potent inhibitory effects on heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of many proteins required for tumor growth. The modification at the 17th position enhances its solubility and bioavailability, making it a valuable compound in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride involves several steps:
Starting Material: Geldanamycin is used as the starting material.
Demethoxylation: The 17-methoxy group of geldanamycin is removed to yield 17-demethoxygeldanamycin.
Amidation: The 17-demethoxygeldanamycin is then reacted with 2-dimethylaminoethylamine under specific conditions to introduce the 17-N-(2-Dimethylaminoethylamino) group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the 17th position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and chemical biology studies.
Biology: Employed in studies involving protein folding and molecular chaperones.
Medicine: Investigated for its potential in cancer therapy due to its inhibitory effects on Hsp90.
Industry: Utilized in the development of pharmaceuticals and as a tool in drug discovery
Mechanism of Action
The compound exerts its effects by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity. This leads to the degradation of client proteins that are essential for tumor growth and survival. The inhibition of Hsp90 disrupts multiple signaling pathways, resulting in the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 17-Amino-17-demethoxygeldanamycin
- 17-Allylamino-17-demethoxygeldanamycin
- Geldanamycin
Uniqueness
17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride is unique due to its enhanced solubility and bioavailability compared to other geldanamycin derivatives. This makes it a more effective inhibitor of Hsp90 and a promising candidate for cancer therapy .
Properties
Molecular Formula |
C32H49ClN4O8 |
|---|---|
Molecular Weight |
653.2 g/mol |
IUPAC Name |
[(4E,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride |
InChI |
InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9?,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1 |
InChI Key |
DFSYBWLNYPEFJK-TUJAHQLKSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)\C)OC)OC(=O)N)\C)C)O)OC.Cl |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















